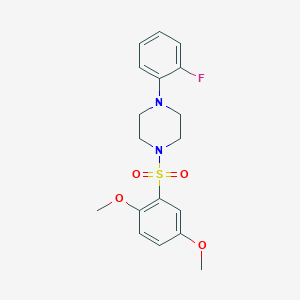

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S/c1-24-14-7-8-17(25-2)18(13-14)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNNHZXMAPSTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Preparation of 2,5-Dimethoxybenzenesulfonyl Chloride: This intermediate is prepared by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

Formation of 1-(2,5-Dimethoxyphenylsulfonyl)piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine to form the sulfonylated piperazine derivative.

Introduction of the 2-Fluorophenyl Group: The final step involves the nucleophilic substitution of the sulfonylated piperazine with 2-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the sulfonyl group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of sulfides and other reduced products.

Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that piperazine derivatives exhibit antidepressant properties. The sulfonyl group in 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine may enhance the binding affinity to serotonin receptors, potentially improving mood regulation. Studies have shown that modifications to the piperazine structure can lead to increased efficacy in treating depression-related disorders.

2. Antipsychotic Properties

Similar compounds with piperazine cores have been studied for their antipsychotic effects. The incorporation of the dimethoxyphenyl and fluorophenyl groups may influence the compound's interaction with dopamine receptors, suggesting a potential role in managing schizophrenia and other psychotic disorders.

3. Antinociceptive Effects

Preliminary studies suggest that this compound may possess antinociceptive properties, which could be beneficial in pain management therapies. Research indicates that sulfonamide derivatives can modulate pain pathways, providing a basis for further investigation into their analgesic potential.

The biological activity of this compound has been explored through various studies:

- FAAH Inhibition : Compounds structurally similar to this one have demonstrated significant inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, which are known to modulate pain and inflammation .

- CB1 Receptor Antagonism : Research indicates that related compounds can act as antagonists at cannabinoid receptor type 1 (CB1), making them candidates for obesity treatment and metabolic disorder management .

Study 1: Neuropharmacological Effects

A study published in the Oriental Journal of Chemistry examined various piperazine derivatives for their neuropharmacological effects. The findings suggested that compounds with similar structural motifs exhibited significant activity against neurotransmitter systems, which could translate into therapeutic benefits for mood disorders and anxiety .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinities of piperazine derivatives to target proteins associated with various biological activities. These studies indicated that compounds like this compound could exhibit favorable binding energies, correlating with observed biological activities .

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the sulfonyl and fluorophenyl groups can enhance binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

CAS 497060-77-2: 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

- Structural Difference : Replaces the 2,5-dimethoxy groups with 2,5-dichloro substituents on the sulfonyl-attached phenyl ring.

- Impact: Electronic Effects: Chloro groups are electron-withdrawing, reducing electron density compared to methoxy groups. This may alter binding interactions with targets like serotonin or dopamine transporters. Synthetic Accessibility: Dichlorophenyl sulfonates are more reactive in nucleophilic substitutions compared to dimethoxy derivatives.

- Pharmacological Relevance : Likely shares serotonergic or dopaminergic activity due to the 2-fluorophenylpiperazine moiety but with distinct selectivity profiles .

1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine

- Structural Features : Combines a dichlorophenyl sulfonyl group with a 5-methoxy-2,4-dimethylphenyl substituent.

- Pharmacokinetics: Methoxy and methyl groups may improve metabolic stability compared to halogenated analogs.

- Activity : Likely targets sulfonamide-sensitive pathways (e.g., carbonic anhydrase) but lacks fluorophenyl-mediated CNS effects .

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2,3-dimethylphenyl)piperazine

- Modifications : Replaces 2-fluorophenyl with 2,3-dimethylphenyl on the piperazine ring.

- Implications :

Piperazine Derivatives with Fluorophenyl Substituents

Norbo-15 and Norbo-16 (Exo/Endo Bicyclo Derivatives)

- Structure : Share the 4-(2-fluorophenyl)piperazine moiety but incorporate a bicyclo[2.2.1]heptene carboxamide group.

- Activity : Demonstrated affinity for serotonin receptors (5-HT1A/7), highlighting the fluorophenyl group’s role in serotonergic modulation. The rigid bicyclo structure may enhance receptor specificity compared to flexible sulfonamide derivatives .

GBR 12909 Analogs

- Structural Context : Retain the 4-(2-fluorophenyl)piperazine fragment but feature a diphenylmethoxyethyl chain.

- Pharmacology : High dopamine transporter (DAT) selectivity (4736-fold over serotonin transporters) due to fluorophenyl and extended hydrophobic chains. This contrasts with sulfonamide derivatives, which may prioritize sulfonamide-targeted enzymes .

Sulfonamide-Oxadiazole Hybrids

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-{5-[substituted]-1,2,4-oxadiazol-3-yl}piperazine

- Modifications : Incorporates a 1,2,4-oxadiazole ring instead of fluorophenyl.

- Advantages :

- Metabolic Stability : Oxadiazole rings resist hydrolysis, improving oral bioavailability.

- Antibacterial Activity : Exhibited efficacy against E. coli and S. aureus (MIC < 2 µg/mL), surpassing ciprofloxacin in some cases. The sulfonamide group likely synergizes with oxadiazole for bacterial dihydropteroate synthase inhibition .

Mechanistic and Therapeutic Implications

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents modulate receptor-binding kinetics and metabolic pathways (e.g., cytochrome P450 interactions).

- Fluorophenyl Role : Enhances CNS penetration and receptor selectivity via fluorine’s electronegativity and hydrophobic π-π stacking.

- Sulfonamide vs. Oxadiazole : Sulfonamides target enzymes (e.g., carbonic anhydrase), while oxadiazoles improve stability and antibacterial activity.

Biological Activity

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine (CAS No. 681844-72-4) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including a sulfonyl group and a fluorophenyl moiety, suggest various mechanisms of action that may contribute to its pharmacological properties.

- Molecular Formula : C18H21FN2O4S

- Molecular Weight : 380.43 g/mol

- Structure : The compound comprises a piperazine ring substituted with a dimethoxyphenyl sulfonyl group and a fluorophenyl group, which may enhance its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known for forming strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity to its targets, while the piperazine ring provides structural stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the piperazine class. For instance, compounds featuring sulfonamide or sulfonyl groups have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that related piperazine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Summary of Anticancer Activities of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 25 | Apoptosis induction |

| Compound B | U251 | 15 | Caspase activation |

| Compound C | Jurkat | 30 | Mitochondrial disruption |

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects. Some studies suggest that modifications in the piperazine structure can lead to enhanced activity in models of anxiety and depression. The interaction with serotonin receptors is particularly noted, which may provide insights into the compound's potential as an anxiolytic agent .

Case Studies

- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various piperazine derivatives on L929 fibroblast cells. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations ranging from 25 µM to 100 µM, suggesting a dose-dependent effect .

- Mechanistic Insights : Molecular docking studies have shown that the sulfonyl group enhances the binding affinity to target proteins involved in cancer progression. This was confirmed through computational simulations that demonstrated favorable interactions between the compound and key amino acid residues in target enzymes .

Q & A

Q. What are the established synthetic routes for 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine, and what key reaction conditions are required?

The synthesis typically involves nucleophilic substitution between a piperazine precursor (e.g., 4-(2-fluorophenyl)piperazine) and a sulfonyl chloride derivative (e.g., 2,5-dimethoxyphenylsulfonyl chloride). A base such as triethylamine is used to deprotonate the piperazine nitrogen, enhancing reactivity. The reaction is performed in anhydrous dichloromethane under nitrogen to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity crystalline products .

Q. What spectroscopic and analytical methods are recommended for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and piperazine ring conformation. The 2-fluorophenyl group shows distinct aromatic splitting patterns, while sulfonyl protons are deshielded (~δ 7.5–8.5 ppm) .

- IR Spectroscopy : Sulfonyl S=O stretches appear at ~1350 cm and 1150 cm. Methoxy C-O stretches are observed near 1250 cm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHFNOS: calculated 395.11, observed 395.09) .

Q. What preliminary biological activities have been reported for sulfonylpiperazine derivatives?

Sulfonylpiperazines exhibit antimicrobial activity (MIC ~2–8 µg/mL against Gram-positive bacteria) and moderate anticancer effects (IC ~10–50 µM in HeLa cells). The 2-fluorophenyl moiety enhances lipophilicity, improving membrane permeability. However, activity varies significantly with substituent patterns, necessitating structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in multi-step syntheses, but residual metal contamination must be monitored via ICP-MS .

- Solvent Optimization : Replacing dichloromethane with THF increases solubility of intermediates but may reduce reaction rates.

- Pitfalls :

- Sulfonyl Chloride Hydrolysis: Anhydrous conditions are critical; even trace moisture reduces yields by 20–30% .

- Piperazine Ring Conformational Isomerism: Chair-to-boat transitions during synthesis can lead to byproducts; control via low-temperature crystallization .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Discrepancies in cytotoxicity (e.g., IC values) often arise from differing assay protocols (MTT vs. ATP-based assays). Cross-validate using orthogonal methods .

- Purity Verification : HPLC-MS analysis (e.g., >98% purity, C18 column, acetonitrile/water gradient) ensures observed activities are not confounded by impurities .

- Target Engagement Studies : Use radioligand binding assays (e.g., H-labeled analogs) to confirm direct interaction with purported targets like serotonin receptors .

Q. What computational strategies are effective in predicting the compound’s receptor-binding modes?

- Molecular Docking : AutoDock Vina or Glide can model interactions with 5-HT receptors. The sulfonyl group forms hydrogen bonds with Ser159, while the 2-fluorophenyl moiety occupies a hydrophobic pocket .

- MD Simulations : GROMACS simulations (100 ns) reveal stability of the ligand-receptor complex; RMSD <2 Å indicates favorable binding .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity (ΔG ~-8 kcal/mol), correlating with experimental IC values .

Methodological Recommendations

- SAR Expansion : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring to enhance receptor affinity .

- Toxicology Profiling : Use Ames test and hERG inhibition assays to evaluate genotoxicity and cardiac risk early in development .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks; >90% stability indicates suitability for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.